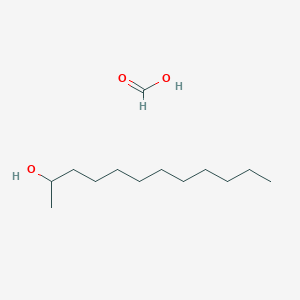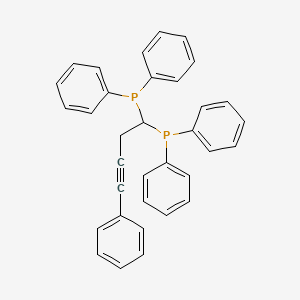
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane): is a chemical compound with the molecular formula C34H28P2. It is known for its unique structure, which includes a phenyl group attached to a butyne backbone, with two diphenylphosphane groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) typically involves the reaction of phenylacetylene with diphenylphosphane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, in an inert atmosphere to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common practices to achieve efficient production .
化学反应分析
Types of Reactions
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and diphenylphosphane groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds. These products are of significant interest in various chemical applications .
科学研究应用
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
作用机制
The mechanism by which (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include metal centers in catalytic systems and specific biomolecules in biological applications .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in coordination chemistry.
Diphenylphosphinomethane: Another phosphine ligand with similar applications in catalysis.
Phenylacetylene: A precursor in the synthesis of (1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane).
Uniqueness
(1-Phenylbut-1-yne-4,4-diyl)bis(diphenylphosphane) is unique due to its combination of a butyne backbone with diphenylphosphane groups, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the formation of metal complexes with specific catalytic activities .
属性
CAS 编号 |
112548-19-3 |
|---|---|
分子式 |
C34H28P2 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
(1-diphenylphosphanyl-4-phenylbut-3-ynyl)-diphenylphosphane |
InChI |
InChI=1S/C34H28P2/c1-6-17-29(18-7-1)19-16-28-34(35(30-20-8-2-9-21-30)31-22-10-3-11-23-31)36(32-24-12-4-13-25-32)33-26-14-5-15-27-33/h1-15,17-18,20-27,34H,28H2 |
InChI 键 |
RGQIMGUPLAOWCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CCC(P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


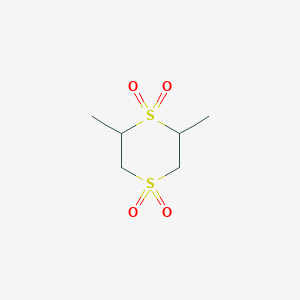

![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
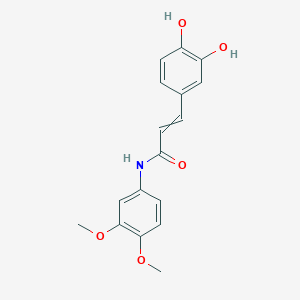

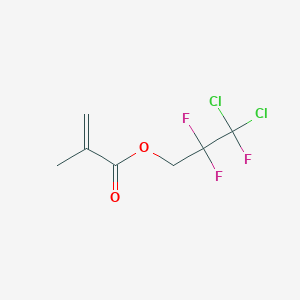
![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
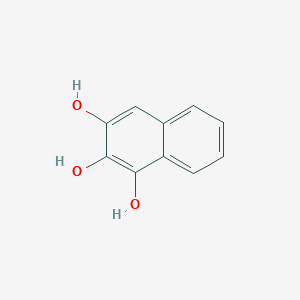

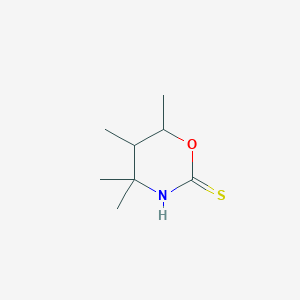
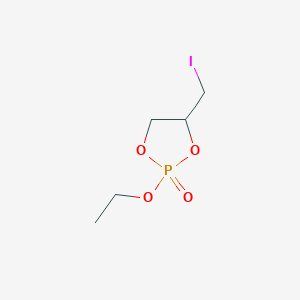
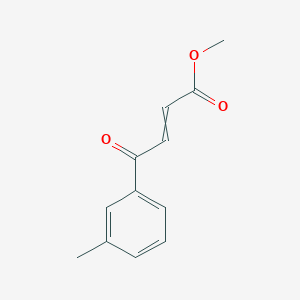
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
